molecular formula C15H14ClN3S2 B14630679 N-(4-Chlorophenyl)-N'-(4-methylphenyl)thioimidodicarbonic diamide CAS No. 57633-42-8

N-(4-Chlorophenyl)-N'-(4-methylphenyl)thioimidodicarbonic diamide

Cat. No.: B14630679
CAS No.: 57633-42-8
M. Wt: 335.9 g/mol
InChI Key: QEEQDALUCLNYHK-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N’-(4-methylphenyl)thioimidodicarbonic diamide is an organic compound that features both chlorophenyl and methylphenyl groups attached to a thioimidodicarbonic diamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N’-(4-methylphenyl)thioimidodicarbonic diamide typically involves the reaction of 4-chloroaniline and 4-methylaniline with carbon disulfide and a suitable base. The reaction conditions often include:

    Temperature: Moderate to high temperatures to facilitate the reaction.

    Solvent: Common solvents like ethanol or methanol.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis process, optimizing for yield and purity. This might involve continuous flow reactors and more efficient separation techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N’-(4-methylphenyl)thioimidodicarbonic diamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the production of specialty chemicals or as a component in materials science.

Mechanism of Action

The mechanism by which N-(4-Chlorophenyl)-N’-(4-methylphenyl)thioimidodicarbonic diamide exerts its effects would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-N’-(4-methylphenyl)thiourea: Similar structure but with a thiourea core.

    N-(4-Chlorophenyl)-N’-(4-methylphenyl)carbamide: Similar structure but with a carbamide core.

Uniqueness

N-(4-Chlorophenyl)-N’-(4-methylphenyl)thioimidodicarbonic diamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

57633-42-8

Molecular Formula

C15H14ClN3S2

Molecular Weight

335.9 g/mol

IUPAC Name

1-carbamothioyl-1-(4-chlorophenyl)-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C15H14ClN3S2/c1-10-2-6-12(7-3-10)18-15(21)19(14(17)20)13-8-4-11(16)5-9-13/h2-9H,1H3,(H2,17,20)(H,18,21)

InChI Key

QEEQDALUCLNYHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N(C2=CC=C(C=C2)Cl)C(=S)N

Origin of Product

United States

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